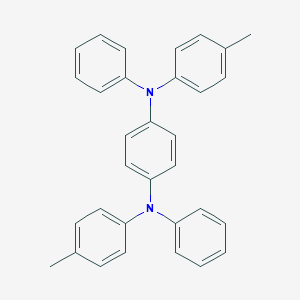

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Overview

Description

N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine, also known as NTD, belongs to bis-amine molecules with low molecular weight . It is used as a hole-transport material for blue to yellow emitting OLEDs with aluminum quinolate (Alq 3) derivatives .

Physical And Chemical Properties Analysis

NTD has a phase transition at a high temperature of 190 °C which may not affect its morphological stability . The XRD patterns reveal that NTD thin films have an as-amorphous nature with some crystals . The value of the mobility gap decreases from 2.74 to 2.51 eV when the thickness of the films increases from 80 to 200 nm . Furthermore, the absorbance lies below 370 nm and the thinnest film of thickness 80 nm achieves the highest absorbance .

Scientific Research Applications

Hole-Transport Material for OLEDs

This compound is used as a hole-transport material (HTL) in organic light-emitting diodes (OLEDs), particularly for blue to yellow emitting OLEDs with aluminum quinolate (Alq3) derivatives .

Preparation of Nickel (II) Chelates

It serves as a precursor to prepare nickel (II) chelates, which are studied for their chemical reactivities .

Synthesis of N-Heterocyclic Carbene Adducts

The compound is utilized to react with substituted benzaldehydes to prepare N-heterocyclic carbene (NHC) adducts .

Organic Synthesis Intermediates

It acts as an intermediate in organic synthesis, particularly in the preparation of substituted cyclic poly(methyl methacrylate)s .

Redox Titration Indicator

N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine is suitable as an indicator for redox titrations with agents like dichromate or cerium (IV) sulfate .

Potential Hole Transport Layer in Optoelectronic Devices

Research suggests that nanostructured thin films of this compound could be used as a hole transport layer in optoelectronic devices .

Future Directions

Mechanism of Action

Target of Action

N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine, also known as 1,4-BENZENEDIAMINE, N1,N4-BIS(4-METHYLPHENYL)-N1,N4-DIPHENYL-, is primarily used as a hole transport layer (HTL) in optoelectronic devices . The primary target of this compound is the organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) where it facilitates the transport of charges .

Mode of Action

This compound acts as a hole stabilizing compound known as arylamines . It interacts with its targets by selectively extracting photogenerated charges from the photoactive layer. These charges are then transported to the corresponding electrode within the OLED or OSC devices .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the transport of charges in optoelectronic devices. In these devices, electrons and holes must be injected at an equal rate to achieve high efficiency .

Pharmacokinetics

Its properties such as transmittance values greater than 87% in the visible region, and the decline of urbach and bandgap energies with annealing temperatures, suggest that it has good stability and efficiency in optoelectronic devices .

Result of Action

The result of the action of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine is the efficient transport of charges in OLEDs and OSCs. This leads to high efficiency in these devices .

Action Environment

The action of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine can be influenced by environmental factors such as temperature. For instance, the impedance of the compound decreases with increasing annealing temperature, which confirms the semiconductor behavior of the films . This suggests that the compound’s action, efficacy, and stability can be manipulated via the annealing process .

properties

IUPAC Name |

1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNVFRPAQRVHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584781 | |

| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine | |

CAS RN |

138171-14-9 | |

| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

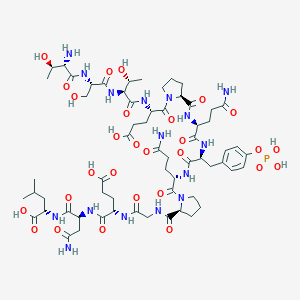

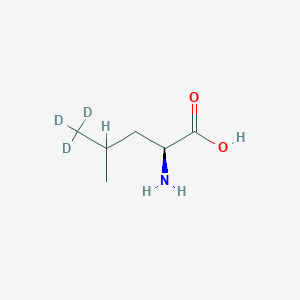

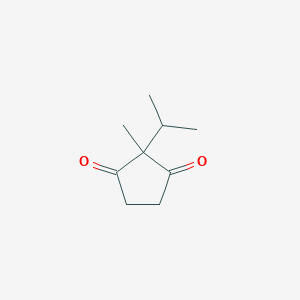

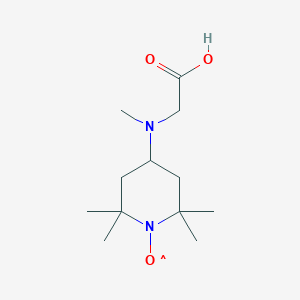

Feasible Synthetic Routes

Q & A

Q1: How does the permittivity of a solvent impact the charge-transfer complex formation between N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (MPDA) and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ)?

A1: Research indicates a strong correlation between solvent permittivity and the formation of charge-transfer complexes (CTCs) between MPDA and F4TCNQ. [] A permittivity threshold for highly favorable complex formation was observed at approximately 8-9. Solvents with permittivity values above this threshold, such as 1,2-dichloroethane, exhibit significantly larger equilibrium formation constants (KCT > 104) compared to solvents with lower permittivity (KCT < 103). [] This suggests that solvents with higher permittivity better stabilize the charge separation inherent in CTC formation, leading to more favorable complexation. Interestingly, chloroform, with a permittivity of 4.81, showed an unexpectedly high formation constant. This anomaly is attributed to specific solvent-solute interactions that stabilize the charge-separated complex in chloroform. []

Q2: Can you describe the thermodynamic characteristics of the complexation process between MPDA and F4TCNQ in solvents with different permittivities?

A2: Studies using temperature-dependent formation constants reveal that the thermodynamics of MPDA-F4TCNQ complexation are influenced by the solvent environment. In 1,2-dichloroethane (ϵ = 10.36), a solvent with relatively high permittivity, the complex formation is both enthalpically and entropically favorable. [] This suggests that both favorable electrostatic interactions and increased disorder contribute to complex stabilization in this solvent. In contrast, complexation in chlorobenzene (ϵ = 5.62), a lower permittivity solvent, also shows favorable enthalpy and entropy changes, but the magnitude of stabilization is lower compared to 1,2-dichloroethane. [] This highlights the role of solvent permittivity in modulating the thermodynamic driving forces for CTC formation.

Q3: What are the potential applications of understanding the impact of solvent environment on N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine's interactions with electron acceptors?

A3: This research provides valuable insights into controlling integer charge transfer in organic materials. [] By understanding the role of solvent permittivity in CTC formation, researchers can tailor the chemical environment to promote or inhibit charge transfer. This has significant implications for applications such as molecular doping, where precise control over charge carrier concentration is crucial for optimizing the electrical properties of organic semiconductors. Furthermore, this knowledge can be applied to design and develop new organic materials with enhanced performance in organic electronic devices, such as organic solar cells and transistors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)

![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)